molecular formula C18H15NO4S B2486127 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid CAS No. 301683-43-2

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2486127
CAS No.: 301683-43-2
M. Wt: 341.38
InChI Key: QWPRCIGYEPLAMY-UHFFFAOYSA-N
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Description

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid is a structurally complex compound featuring a pyrrolidinone core substituted with an o-tolyl group at the 1-position and a benzoic acid moiety linked via a thioether bond at the 3-position. Its molecular formula is C₁₈H₁₅NO₄S, with a molecular weight of 341.39 g/mol. The o-tolyl group (ortho-methylphenyl) introduces steric and electronic effects that differentiate it from phenyl-substituted analogs.

Properties

IUPAC Name

2-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-11-6-2-4-8-13(11)19-16(20)10-15(17(19)21)24-14-9-5-3-7-12(14)18(22)23/h2-9,15H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPRCIGYEPLAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid typically involves the reaction of o-tolyl-substituted pyrrolidine derivatives with benzoic acid derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper complexes .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various substituted benzoic acid derivatives .

Scientific Research Applications

Biological Applications

The compound exhibits various biological activities, making it a subject of interest in pharmacology and medicinal chemistry:

Antimicrobial Activity

Research indicates that derivatives of this compound can exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have shown that compounds with similar structures demonstrate good efficacy against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating strong antibacterial activity .

Anticancer Potential

Preliminary studies suggest that 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, including lung cancer (NCI-H460), liver cancer (HepG2), and colon cancer (HCT-116). The structure-activity relationship (SAR) studies indicate that modifications to the side chains can significantly influence the cytotoxic activity .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities, showing potential in inhibiting lipid peroxidation and scavenging free radicals in biological systems. This property is essential in mitigating oxidative stress-related damage in cells .

Case Studies

Several studies have documented the synthesis and biological evaluation of derivatives based on the structure of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid:

  • Antimicrobial Evaluation : A study conducted on various derivatives showed promising results against pathogenic bacteria using disc diffusion methods .
  • Cytotoxicity Screening : Another investigation assessed the cytotoxic effects on multiple cancer cell lines, indicating that specific modifications could enhance potency against certain types of cancer .
  • Antioxidant Activity Testing : Research demonstrated significant antioxidant activity in vitro, suggesting potential applications in protective health supplements or pharmaceuticals targeting oxidative stress .

Mechanism of Action

The mechanism of action of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, affecting their function and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Property Target Compound Phenyl-Substituted Analog Nicotinic Acid Analog
Substituent at Pyrrolidin-1 o-Tolyl (C₇H₇) Phenyl (C₆H₅) o-Tolyl (C₇H₇)
Acid Moiety Benzoic acid (C₇H₅O₂) Benzoic acid (C₇H₅O₂) Nicotinic acid (C₆H₄NO₂)
Molecular Formula C₁₈H₁₅NO₄S C₁₇H₁₃NO₄S C₁₇H₁₄N₂O₄S
Molecular Weight (g/mol) 341.39 327.40 342.37
Key Functional Groups Thioether, Carboxylic acid, Diketone Thioether, Carboxylic acid, Diketone Thioether, Pyridine-carboxylic acid, Diketone

Key Observations :

  • Replacing benzoic acid with nicotinic acid () introduces a pyridine ring, which may improve water solubility due to the nitrogen atom’s polarity.

Stability and Reactivity

  • Thioether Stability : The thioether linkage in all three compounds is susceptible to oxidation, but the o-tolyl group in the target compound may offer slight steric protection compared to the phenyl analog.
  • Carboxylic Acid Reactivity : The benzoic acid moiety (pKa ~2.5) is more acidic than nicotinic acid (pKa ~4.8), affecting ionization and binding interactions in biological systems.

Biological Activity

2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring and a thioether linkage. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound based on various research findings and studies.

The molecular formula of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid is C15H13N2O4S. Its structure can be depicted as follows:

Structure C15H13N2O4S\text{Structure }\text{C}_{15}\text{H}_{13}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyrrolidine ring and the thioether linkage may enhance its binding affinity to these targets, potentially leading to modulation of their activity. This mechanism is crucial for understanding how the compound exerts its effects in biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid exhibit significant antimicrobial properties. For instance, studies have shown that related thioether compounds can effectively inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has been observed that derivatives with similar structures can induce apoptosis in cancer cells by targeting anti-apoptotic proteins such as Bcl-2 and Mcl-1 . The dual selective binding profile of these compounds offers a promising avenue for developing new cancer therapies.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Study on Antimicrobial Activity : A study demonstrated that thioether derivatives showed potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .
  • Anticancer Study : Another research focused on the binding affinity of similar compounds to Mcl-1 and Bfl-1 proteins, revealing enhanced apoptosis in engineered lymphoma cells when treated with these derivatives .

Comparative Analysis

To better understand the unique properties of 2-((2,5-Dioxo-1-(o-tolyl)pyrrolidin-3-yl)thio)benzoic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
2-((2,5-Dioxo-1-(p-tolyl)pyrrolidin-3-yl)thio)benzoic acidStructureModerateHigh
2-Thioxoimidazolidin-4-one derivativesStructureHighModerate
2-(Thioether)-substituted benzoic acidsStructureHighLow

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